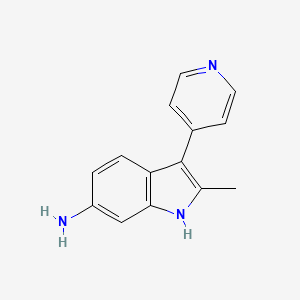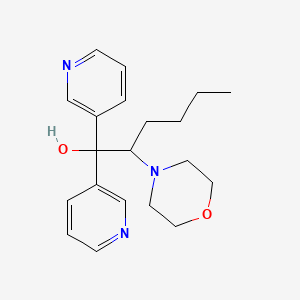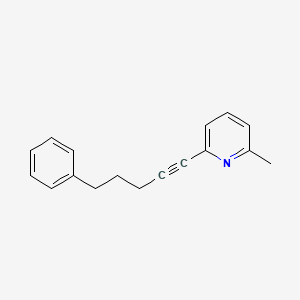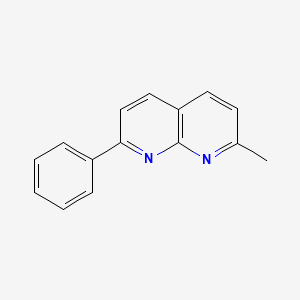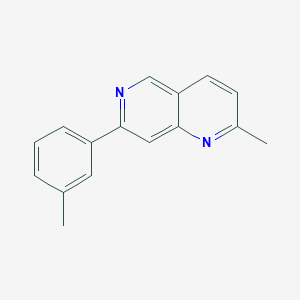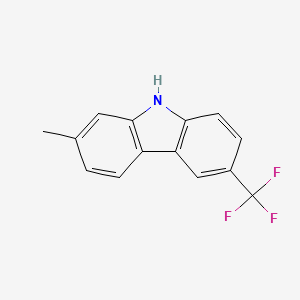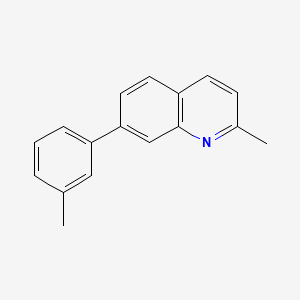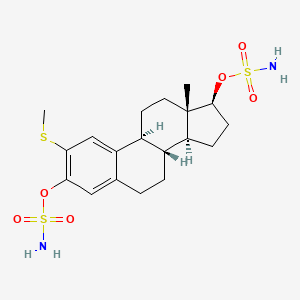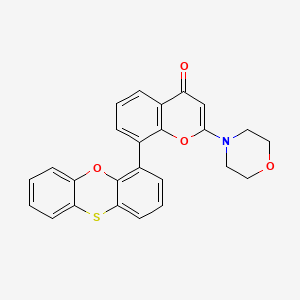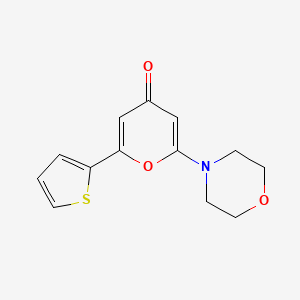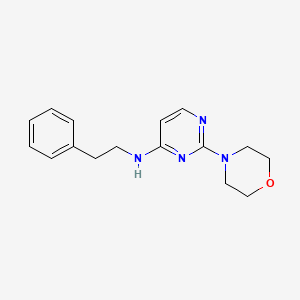
2-morpholino-N-phenethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-morpholino-N-phenethylpyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine derivatives with morpholine and phenethylamine under specific reaction conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal to provide a broad range of substituted pyrimidines under metal- and solvent-free conditions .
Chemical Reactions Analysis
2-morpholino-N-phenethylpyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
2-morpholino-N-phenethylpyrimidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antitrypanosomal and antiplasmodial agent . In medicine, it is being investigated for its anti-inflammatory properties and its ability to inhibit specific enzymes . Additionally, this compound has applications in the industry as a catalyst for various organic reactions .
Mechanism of Action
The mechanism of action of 2-morpholino-N-phenethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE), by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antitrypanosomal activities .
Comparison with Similar Compounds
2-morpholino-N-phenethylpyrimidin-4-amine can be compared with other similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides and N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, while this compound has shown potential as an antitrypanosomal agent, the benzothiazole derivatives have demonstrated significant anti-inflammatory properties .
Properties
Molecular Formula |
C16H20N4O |
|---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-(2-phenylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H20N4O/c1-2-4-14(5-3-1)6-8-17-15-7-9-18-16(19-15)20-10-12-21-13-11-20/h1-5,7,9H,6,8,10-13H2,(H,17,18,19) |
InChI Key |
QCZVHPUPIBZBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




